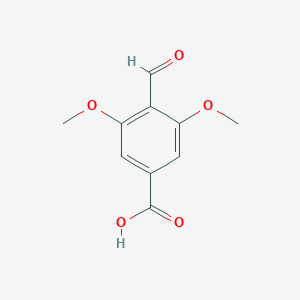
N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide, also known as FMA or FMA-1, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1 is not fully understood, but it is believed to act by inhibiting enzymes or modulating receptors that are involved in various biological processes. This compound-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound-1 has also been shown to modulate the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound-1 has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound-1 has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound-1 has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, this compound-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound-1 is also relatively easy to synthesize and can be obtained in large quantities. However, this compound-1 also has some limitations, including its potential toxicity and limited bioavailability in vivo. Therefore, further studies are needed to evaluate the safety and efficacy of this compound-1 in animal models and humans.
Zukünftige Richtungen
There are several future directions for the research on N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1, including:
1. Optimization of the synthesis method to increase the yield and purity of this compound-1.
2. Evaluation of the safety and efficacy of this compound-1 in animal models and humans.
3. Identification of the molecular targets of this compound-1 and elucidation of its mechanism of action.
4. Development of novel derivatives of this compound-1 with improved properties and selectivity.
5. Exploration of the potential applications of this compound-1 in other fields, such as material science and agriculture.
In conclusion, this compound-1 is a thiazolidinone derivative that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound-1 has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound-1 and its derivatives in various fields.
Synthesemethoden
N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1 can be synthesized using different methods, including the reaction of 4-fluoro-2-methylphenyl isothiocyanate with 4-oxo-1,3-thiazolidin-3-ylacetic acid, and the reaction of 4-fluoro-2-methylphenyl isocyanate with 4-oxo-1,3-thiazolidin-3-ylacetic acid hydrazide. These methods have been optimized to increase the yield and purity of this compound-1.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1 has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound-1 has been evaluated for its anti-inflammatory, antioxidant, and anticancer properties. In drug discovery, this compound-1 has been screened for its potential to act as an enzyme inhibitor or receptor agonist/antagonist. In material science, this compound-1 has been used as a building block for the synthesis of novel materials with improved properties.
Eigenschaften
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c1-8-4-9(13)2-3-10(8)14-11(16)5-15-7-18-6-12(15)17/h2-4H,5-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYXFQJDXPMXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol](/img/structure/B7636482.png)




![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)

![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)
